Functional Inactivity at Human MT2 Receptor Versus UCSF4226
In a head-to-head comparison within the same experimental system, Z3670677764 (the target compound) demonstrated no measurable functional activity at the human MT2 melatonin receptor up to 30 μM. The matched active probe UCSF4226 (SML2753) exhibited potent agonism with a pEC50 of 8.2 ± 0.1 (89 ± 3% Emax). The target compound's pEC50 was below the quantification threshold of <4.5, corresponding to an EC50 >30 μM, representing at least a 5,000-fold difference in potency [1]. This directly establishes Z3670677764 as a true null-activity control for MT2-mediated signaling in cAMP inhibition assays using transiently transfected HEK cells.
| Evidence Dimension | MT2 receptor functional agonism (cAMP inhibition) |
|---|---|
| Target Compound Data | pEC50 <4.5 (EC50 >30 μM); n=3 independent experiments in triplicate |
| Comparator Or Baseline | UCSF4226 (ZINC128734226, SML2753): pEC50 = 8.2 ± 0.1 (EC50 ≈ 6.3 nM); 89 ± 3% Emax; n=4 |
| Quantified Difference | >5,000-fold lower potency; pEC50 difference >3.7 log units |
| Conditions | Inhibition of isoproterenol-stimulated cAMP production on hMT2 receptors transiently expressed in HEK cells; compounds tested up to 30 µM; data are mean ± s.e.m. from biologically independent experiments run in triplicate |
Why This Matters
Procurement of the precise inactive control validated in the same assay system as the active probe ensures that any MT2-mediated signal observed with UCSF4226 can be confidently attributed to receptor activation rather than assay artifacts.
- [1] Stein RM, Kang HJ, McCorvy JD, et al. Nature. 2020;579:609–614. Extended Data Table 4: Active Selective Probe and Inactive Analog cAMP Assay Data. View Source
